N,N-diethyl-N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- Pyrazolo[1,5-a]pyrimidine backbone: Provides a planar, aromatic scaffold for intermolecular interactions.
- 2,5-Dimethyl groups: Steric modifiers that influence conformational flexibility.
- N,N-Diethyl-ethane-1,2-diamine side chain: A flexible aliphatic chain with terminal diethyl groups, likely affecting solubility and pharmacokinetics.
Properties
IUPAC Name |
N',N'-diethyl-N-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5/c1-5-25(6-2)12-11-22-18-13-14(3)23-20-19(15(4)24-26(18)20)16-7-9-17(21)10-8-16/h7-10,13,22H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVXWDLHQBMQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-diethyl-N’-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-fluorophenyl group: This step typically involves a substitution reaction where a fluorophenyl group is introduced onto the pyrazolo[1,5-a]pyrimidine core.
Attachment of the diethylamine moieties: This final step involves the reaction of the intermediate compound with diethylamine under suitable conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
N,N-diethyl-N’-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-diethyl-N’-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine has been explored for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key differences among pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations:
- Halogen vs. Methoxy Substitutents : The 4-fluorophenyl group in the target compound offers moderate electronegativity and lipophilicity compared to the 4-chlorophenyl (higher lipophilicity) or 4-methoxyphenyl (electron-donating, polar) .
- Diamine Side Chain : Diethyl groups (target compound) may improve metabolic stability over dimethyl analogs (e.g., ) but reduce aqueous solubility.
- Biological Implications : CRF1 antagonists like MPZP highlight the scaffold’s relevance in anxiety pathways, suggesting the target compound could share similar mechanisms.
Research Findings and Gaps
- CRF1 Receptor Binding : MPZP () demonstrates that pyrazolo[1,5-a]pyrimidines with bulky side chains (e.g., bis-methoxyethyl) exhibit high receptor affinity. The target compound’s diethyl side chain may balance steric bulk and flexibility for optimal binding.
- Structural similarities suggest possible unexplored activity.
- Spectroscopic Data : Analogous compounds (e.g., ) provide models for characterizing the target compound via ¹H/¹³C NMR and HRMS.
Biological Activity
N,N-diethyl-N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article aims to explore the biological activity of this compound by reviewing relevant literature, presenting case studies, and summarizing research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group and diethylamine moieties. Its IUPAC name is N',N'-diethyl-N-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine. The molecular formula is with a molecular weight of 338.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H26FN5 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N',N'-diethyl-N-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine |
| CAS Number | 950313-95-8 |
Anticancer Properties
Research indicates that compounds with pyrazolopyrimidine scaffolds exhibit significant anticancer activity. For instance, studies have shown that related compounds inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in nucleotide synthesis and is a validated target in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in several studies. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Activity
The antiviral potential of pyrazolopyrimidine derivatives has also been explored. For example, some studies have indicated that these compounds can inhibit viral replication by interfering with viral enzymes or host cell factors essential for viral propagation . The specific effects of this compound on viral infections remain to be fully elucidated but warrant further investigation.
Study 1: Inhibition of DHODH
A study conducted on related pyrazolopyrimidine compounds demonstrated their ability to inhibit DHODH effectively. The compounds were tested against various cancer cell lines, showing promising results with IC50 values lower than those of established DHODH inhibitors like brequinar .
Study 2: Anti-inflammatory Activity
In another investigation focusing on the anti-inflammatory effects of pyrazolopyrimidines, researchers found that certain derivatives significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in vitro. The results suggest that these compounds could serve as therapeutic agents for managing chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
